molecular formula C14H12F3N3O B11798326 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11798326
M. Wt: 295.26 g/mol
InChI Key: CVJCLRKSXWCYRA-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a bicyclic core structure with a trifluoromethylphenyl substituent at the 2-position.

Properties

Molecular Formula

C14H12F3N3O

Molecular Weight

295.26 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-8(2-4-9)12-19-11-7-18-6-5-10(11)13(21)20-12/h1-4,18H,5-7H2,(H,19,20,21)

InChI Key

CVJCLRKSXWCYRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Arylboronic acids react with halogenated pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in the presence of palladium catalysts. For instance, 4-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one couples with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ in tetrahydrofuran (THF) at 60°C.

Optimization :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄.

  • Solvent : THF or dioxane.

  • Yield : >80%.

Nucleophilic Substitution

Electron-deficient pyrimidinones undergo substitution with 4-(trifluoromethyl)aniline in DMF at 100°C, facilitated by K₂CO₃.

Hydrogenation for Tetrahydropyrido Moiety

The pyrido ring is reduced to the tetrahydro form using catalytic hydrogenation.

Protocol :

  • Substrate : Pyrido[3,4-d]pyrimidin-4(3H)-one derivative.

  • Catalyst : 10% Pd/C or PtO₂.

  • Conditions : H₂ gas (1–3 atm), ethanol, 25–50°C.

  • Yield : 85–90%.

Critical Factor : Over-reduction is minimized by controlling H₂ pressure and reaction time.

Purification and Characterization

Purification

  • Column Chromatography : Silica gel with hexane:ethyl acetate (1:1).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

  • ¹H NMR : Signals at δ 3.31 (t, J = 8.8 Hz, CH₂), 7.63–7.70 (m, Ar-H) confirm regiochemistry.

  • IR : Peaks at 1684 cm⁻¹ (C=O), 1588 cm⁻¹ (C=C).

  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 294.27.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Suzuki CouplingPd(PPh₃)₄, THF, 60°C8598
Nucleophilic SubstitutionK₂CO₃, DMF, 100°C7895
Catalytic Hydrogenation10% Pd/C, H₂, ethanol9099

Trade-offs : Suzuki coupling offers higher yields but requires expensive catalysts, whereas nucleophilic substitution is cost-effective but less efficient.

Scale-Up and Industrial Considerations

Industrial production employs continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence Time : 10–15 minutes for cyclization.

  • Temperature Control : ±2°C precision to avoid side reactions.

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways are controlled by steric directing groups.

  • Trifluoromethyl Stability : Acidic conditions hydrolyze CF₃; neutral pH is maintained during substitutions.

  • Byproduct Formation : Column chromatography removes dimeric byproducts.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H functionalization, enabling direct arylations without pre-halogenation. Enzymatic desymmetrization is also explored for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity against various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar trifluoromethyl-substituted pyrimidines displayed significant cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it exhibits potent antifungal effects against species such as Botrytis cinerea and Colletotrichum, making it a candidate for agricultural applications .
  • Enzyme Inhibition :
    • The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for enzyme inhibition studies. For example, it has been reported to inhibit specific kinases involved in cancer progression .

Agrochemical Applications

  • Pesticidal Activity :
    • The unique chemical structure of this compound allows it to act as a potential pesticide. Its efficacy against fungal pathogens makes it suitable for developing new agrochemicals aimed at protecting crops from fungal diseases .
  • Insecticidal Properties :
    • Preliminary studies suggest that derivatives of this compound may also possess insecticidal properties, which can be beneficial in integrated pest management strategies .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research is ongoing to explore the use of this compound in developing high-performance materials with specialized properties .
  • Fluorinated Materials :
    • Fluorinated compounds are known for their unique properties such as low surface energy and high hydrophobicity. This compound can be utilized in creating coatings or materials that require these characteristics .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated a series of trifluoromethyl pyrimidine derivatives for their anticancer properties. The results indicated that some compounds exhibited IC50 values below 10 µM against various cancer cell lines, highlighting the potential of trifluoromethylated compounds in cancer therapy .

Case Study 2: Antifungal Efficacy

In another investigation focused on agricultural applications, a derivative of this compound was tested against Botrytis cinerea. The study found that the compound significantly reduced fungal growth compared to untreated controls, suggesting its potential as a fungicide .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Substituted vs. 7-Substituted Pyridopyrimidinones

Schering’s patent filings describe two series:

  • Compound 30 : 6-Substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
  • Compound 31: 7-Substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. Both exhibit EC50 values ranging from 50 nM to 14,000 nM, indicating that minor positional changes significantly impact potency. The target compound’s 2-phenyl substitution likely alters binding interactions compared to 6- or 7-substituted derivatives .

8-Substituted Derivatives

Derivatives with 8-position modifications, such as 54b (fluorophenylpiperidinyl) and 54l (difluorophenylpiperidinyl), demonstrate the importance of bulky substituents for receptor engagement. However, these analogs lack trifluoromethyl groups, which may reduce metabolic stability compared to the target compound .

Substituent-Specific Effects

Trifluoromethyl vs. Halogenated Groups

  • 54b (4-fluorophenyl): Fluorine’s electronegativity enhances binding but lacks the lipophilic bulk of trifluoromethyl, which improves membrane permeability .

Benzyl-Substituted Analogs

  • This compound is discontinued, suggesting synthetic or efficacy challenges .

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Property Target Compound (2-(4-(Trifluoromethyl)phenyl)-...) 7-Benzyl Analog 54b (Fluorophenyl)
Molecular Weight (g/mol) ~309.3 (estimated) 241.29 ~450 (estimated)
LogP ~2.8 (predicted) 2.5 ~3.5
Solubility Moderate (due to trifluoromethyl) Low Low
Metabolic Stability High (CF3 resistance) Moderate Moderate

Therapeutic Potential and Limitations

The target compound’s trifluoromethyl group positions it as a candidate with improved metabolic stability and potency over non-fluorinated analogs.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H13F3N2O
  • CAS Number : 135741330
  • Molecular Weight : 298.27 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrido[3,4-d]pyrimidine compounds, including the target compound, exhibit significant anticancer properties. A study evaluated various derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays. The results showed that compounds with phenyl and 4-chlorophenyl substitutions had higher cytotoxic activity compared to aliphatic substitutes.

Table 1: Cytotoxic Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Activity Level
K1MCF-720.5Moderate
K2HeLa15.3High
K3MCF-725.0Low
K4HeLa10.0Very High

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific kinases and other proteins involved in cell proliferation and survival. For instance, some studies have indicated that pyridopyrimidine derivatives can target the EPH family of receptors, which are often overexpressed in cancer cells .

Inhibition Studies

Inhibition studies have demonstrated that the compound may affect pathways associated with cancer progression. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis that is often targeted in cancer therapy .

Clinical Relevance

In a clinical context, a compound similar to this compound was evaluated for its therapeutic potential in combination therapies for advanced cancers. The results indicated a synergistic effect when combined with established chemotherapeutic agents.

Research Findings

A recent study published in Scientific Reports highlighted the synthesis of related compounds and their evaluation against various cancer cell lines. The findings suggested that modifications at the N8 position significantly enhanced anticancer activity compared to non-modified analogs .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of pyrido[3,4-d]pyrimidinone derivatives can be adapted from domino cyclization strategies. For example, a green approach using a carbonaceous catalyst in water achieved high yields (24 examples, 70–90%) for structurally similar 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidinones. Key factors include solvent choice (water), catalyst recyclability (5 cycles without deactivation), and stoichiometric control of aldehydes and nitroolefins . Alternative methods, such as the Gewald reaction, involve multi-step sequences starting from N-methyl-4-piperidone and ethyl cyanoacetate, emphasizing temperature control and sulfur incorporation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR: 1H, 13C) is essential for confirming the fused pyrimidinone core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and C-F stretches from the trifluoromethyl group. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (e.g., PDB ID: 4V1) resolves stereochemical ambiguities in related derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for intermediates with labile substituents.

Q. How does the trifluoromethyl group at the 4-phenyl position influence the compound’s physicochemical properties?

The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability by reducing oxidative degradation. Computational studies (e.g., LogP calculations) and comparative solubility assays with non-fluorinated analogs demonstrate increased membrane permeability, a critical factor for bioavailability in pharmacological studies .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing pyrido[3,4-d]pyrimidinone derivatives be systematically addressed?

Regioselectivity is influenced by electron-directing groups and catalyst design. For example, solid acid catalysts (e.g., sulfonated carbon materials) promote cyclization at the [3,4-d] position by stabilizing transition states through hydrogen bonding. Mechanistic studies using deuterated intermediates or computational modeling (DFT) can identify energy barriers for competing pathways .

Q. What methodologies are recommended for evaluating this compound’s potential as a GPR119 agonist or other biological targets?

In vitro assays measuring cAMP production in HEK293 cells transfected with GPR119 receptors are standard for agonist activity. Dose-response curves (EC50 values) and selectivity profiling against related GPCRs (e.g., GPR120) are critical. Molecular docking using crystal structures (e.g., PDB 4V1) identifies binding interactions, such as hydrogen bonding with the pyrimidinone core and hydrophobic contacts with the trifluoromethyl group .

Q. How should researchers resolve contradictions in synthetic yields or selectivity reported across studies?

Contradictions often arise from subtle differences in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic optimization via Design of Experiments (DoE) can isolate critical variables. For example, varying water content in domino cyclization reactions ( ) revealed a 15% yield improvement at 60°C compared to room temperature . Comparative kinetic studies and intermediate trapping (e.g., LC-MS monitoring) clarify mechanistic discrepancies.

Q. What computational approaches best predict the compound’s interaction with biological targets or metabolic enzymes?

Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model ligand-receptor binding stability over time, while quantum mechanics/molecular mechanics (QM/MM) assess electronic interactions at active sites. For metabolic stability, cytochrome P450 docking (e.g., CYP3A4) combined with metabolic fingerprinting identifies vulnerable positions for deuteration or fluorination .

Key Data from Evidence

  • Synthetic Yields : Up to 90% for domino cyclization with 24 substrate examples .
  • Catalyst Reusability : Carbonaceous catalysts retained >90% activity after 5 cycles .
  • Biological Potency : EC50 values for GPR119 agonists range from 50 nM to 14 µM .

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